N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide
Description
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide is a synthetic amide derivative characterized by a central butanamide backbone substituted with dibutyl groups at the terminal nitrogen. The compound features a phenylmethyleneamino linkage and a 5-fluoro-2-hydroxyphenyl moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
62666-28-8 |
|---|---|
Molecular Formula |
C25H33FN2O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanamide |
InChI |
InChI=1S/C25H33FN2O2/c1-3-5-17-28(18-6-4-2)24(30)13-10-16-27-25(20-11-8-7-9-12-20)22-19-21(26)14-15-23(22)29/h7-9,11-12,14-15,19,29H,3-6,10,13,16-18H2,1-2H3 |
InChI Key |
XPWCVJWCRINGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCN=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide typically involves multiple steps, including the formation of the phenylmethylene intermediate and subsequent coupling with the butanamide moiety. Common reagents used in these reactions include organometallic catalysts and fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
β-Lactam Derivatives ()
Structural Differences :
- Target Compound: Contains a linear butanamide chain with a phenylmethyleneamino group and a fluorinated phenolic substituent.
- β-Lactams (e.g., trans-spiro-β-lactam) : Feature a strained four-membered lactam ring and sulfonamide groups.
Functional Implications :
- β-Lactams are renowned for antibiotic activity due to their ability to inhibit penicillin-binding proteins. In contrast, the target compound’s amide backbone and fluorinated aromatic group may favor interactions with non-enzymatic targets, such as G-protein-coupled receptors or lipid membranes .
O,O′-Dialkyl α-Aminophosphonates ()
Structural Differences :
- Target Compound: Lacks phosphonate groups but shares a phenylmethyleneamino motif.
- α-Aminophosphonates: Incorporate phosphonate esters (P=O) instead of amide bonds, enhancing resistance to enzymatic hydrolysis.
Trifluoromethyl-Substituted Butanamides ()
Structural Differences :
- Target Compound : Contains a 5-fluoro-2-hydroxyphenyl group and dibutylamide.
- Trifluoromethyl Analogs (e.g., CAS RN 1490388-03-8) : Feature bis(trifluoromethyl)phenyl groups and thioxomethyl linkages.
Electronic and Physicochemical Properties :
- Trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and binding affinity to hydrophobic pockets.
Commercial Availability :
- Trifluoromethyl analogs are priced at ~JPY 30,600–32,800 per 100 mg, suggesting that the target compound’s cost may vary based on fluorophenol sourcing and purification complexity .
Stereochemically Complex Butanamides ()
Structural Differences :
- Target Compound: Stereochemistry at the phenylmethyleneamino group is unspecified.
- Examples (m, n, o): Feature defined stereocenters (e.g., 2S,4S,5S configurations) and phenoxyacetamido/hydroxy groups.
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